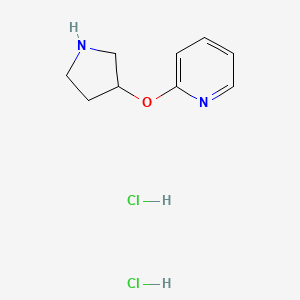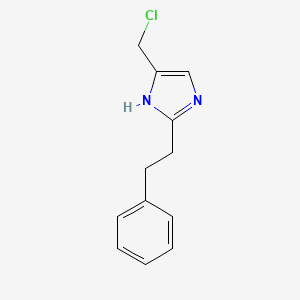
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride, commonly known as PPDC, is a chemical compound with a variety of applications in scientific research. Its properties make it an ideal reagent for a variety of laboratory experiments, and its versatility has made it a popular choice among scientists. In
Scientific Research Applications
Synthesis and Biological Activity
Pyrrolidine Derivatives in Medicine and Industry : Pyrrolidines demonstrate significant biological effects and are used in medicine, dyes, and agrochemical substances. Research into the synthesis of pyrrolidines through [3+2] cycloaddition reactions has shown promising results for creating compounds under mild conditions, potentially advancing the development of new pharmaceuticals and industrial chemicals (Żmigrodzka et al., 2022).
Antimicrobial Activity of Pyrrolidine Derivatives : The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives has demonstrated significant bacteriostatic and antituberculosis activity. This highlights the potential of pyrrolidine derivatives in creating new antimicrobial agents, which could be crucial in addressing drug-resistant infections (Miszke et al., 2008).
Chemical Properties and Synthesis Techniques
Quantum Chemical Analysis of Pyrrolidinones : Research into the molecular properties of substituted pyrrolidinones using DFT and quantum chemical calculations has provided insights into their electronic properties, such as HOMO and LUMO energy levels. This research is pivotal for understanding the chemical behavior of pyrrolidine-based compounds in various applications, including drug design and materials science (Bouklah et al., 2012).
Synthesis of Pyrrolidine and Piperidine Derivatives : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a diamine of significant interest in medicinal chemistry, has been proposed. This method offers a simpler and potentially scalable alternative to existing synthesis routes, highlighting the ongoing innovation in the synthesis of complex organic compounds (Smaliy et al., 2011).
properties
IUPAC Name |
2-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFDMDXPWYTJMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)




![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)